molecular formula C16H11N B1582823 5H-Benzo[b]carbazole CAS No. 243-28-7

5H-Benzo[b]carbazole

Cat. No. B1582823
CAS RN: 243-28-7
M. Wt: 217.26 g/mol
InChI Key: ROEOVWIEALGNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Benzo[b]carbazole is a chemical compound with the molecular formula C16H11N . It is a white to light yellow powder or crystal .


Synthesis Analysis

There are several methods to synthesize 5H-Benzo[b]carbazole. One method involves a sequential Cu-catalyzed Friedel–Crafts alkylation reaction of indoles with 2-(2-(alkynyl)benzylidene)malonates, followed by iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization .


Molecular Structure Analysis

The molecular structure of 5H-Benzo[b]carbazole consists of a fused ring system with a nitrogen atom incorporated into one of the rings. The systematic name for this compound is 5H-Benzo[b]carbazole, and its standard InChI is InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H .


Chemical Reactions Analysis

5H-Benzo[b]carbazole can undergo various chemical reactions. For instance, it can participate in Cu-catalyzed Friedel–Crafts alkylation reactions . It can also be involved in electropolymerization processes .


Physical And Chemical Properties Analysis

5H-Benzo[b]carbazole has a molecular weight of 217.265 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 456.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Electronic Structure and Substitution Reactions

Synthesis and Chemical Properties

  • A significant advancement in synthesizing 5H-Benzo[b]carbazole derivatives involves iron catalysis in a cascade sequence, highlighting its tolerance to various functional groups and efficient yields (Boominathan et al., 2015).
  • The facile synthesis of 5H-benzo[b]carbazol-6-yl ketones through a series of reactions including Cu-catalyzed Friedel-Crafts alkylation and iodine-promoted electrophilic cyclization was developed, yielding products with high efficiency (Wu et al., 2014).
  • The palladium-catalyzed C-H arylation process has been utilized for the synthesis of biologically active 5H-benzo[b]carbazole derivatives (Mandal et al., 2017).

Biological and Medicinal Applications

  • Research has shown that 5H-benzo[b]carbazoles exhibit potential antitumor activity, with specific derivatives showing comparable in vitro activity to established anticancer agents (Asche et al., 2005).
  • 5H-benzo[b]carbazoles have been used in the synthesis of fluorescent switches, demonstrating their potential in molecular switch applications (Ravichandiran, Santhoshkumar, & Vasanthkumar, 2017).
  • The compound has also been studied for its photoluminescent properties, indicating its potential use in materials science and light-emitting devices (Xing et al., 2013).

Analytical and Environmental Applications

  • A method for the selective determination of trace amounts of 5H-benzo[b]carbazole in various chemicals using zone-melting technique and synchronous fluorescence spectrometry has been developed (Tachibana & Furusawa, 1992).

Safety And Hazards

5H-Benzo[b]carbazole can cause skin and eye irritation. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Future Directions

Carbazole-based compounds, including 5H-Benzo[b]carbazole, have been studied for many years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

5H-benzo[b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOVWIEALGNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179026
Record name 5H-Benzo(b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Benzo[b]carbazole

CAS RN

243-28-7
Record name 5H-Benzo[b]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Benzo(b)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzo[b]carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Benzo(b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-benzo[b]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-BENZO(B)CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VP75HP3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Benzo[b]carbazole
Reactant of Route 2
5H-Benzo[b]carbazole
Reactant of Route 3
Reactant of Route 3
5H-Benzo[b]carbazole
Reactant of Route 4
Reactant of Route 4
5H-Benzo[b]carbazole
Reactant of Route 5
Reactant of Route 5
5H-Benzo[b]carbazole
Reactant of Route 6
Reactant of Route 6
5H-Benzo[b]carbazole

Citations

For This Compound
331
Citations
HJ Knölker, N O'Sullivan - Tetrahedron, 1994 - Elsevier
A short synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides based on a palladium-promoted oxidative coupling as the key step is described. Pyridine hydrochloride …
Number of citations: 198 www.sciencedirect.com
K Okamoto, M Yamada, A Itaya, T Kimura… - …, 1976 - ACS Publications
N-Vinyl-5H-benzo [b] carbazole and N-vinyl-7H-benzo [c] carbazole (V5BCz and V7BCz, respectively) having more bulky pendant groups than N-vinylcarbazole (VCz) were synthesized …
Number of citations: 84 pubs.acs.org
P MABILLE, NP Buu-Hoï - The Journal of Organic Chemistry, 1960 - ACS Publications
In the course of an investigation on potential antileukemic agents derived from chrysene, 1 large quantities of chrysene were submitted to various chemical reactions, especially Friedel-…
Number of citations: 8 pubs.acs.org
P Ravichandiran, A Jegan, D Premnath… - Bioorganic …, 2014 - Elsevier
A new series of 2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives, which has not been reported yet, has been synthesized from 1,4-naphthoquinone and 4-…
Number of citations: 29 www.sciencedirect.com
K Bolibrukh, O Khoumeri, S Polovkovych, V Novikov… - Synlett, 2014 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 13 www.thieme-connect.com
SSK Boominathan, GC Senadi… - … A European Journal, 2015 - Wiley Online Library
A simple and straightforward approach was developed to construct 5H‐benzo[b]carbazole derivatives by iron catalysis in a cascade sequence. The notable features of this work include …
Y Miki, Y Tsuzaki, H Matsukida - Heterocycles-Sendai Institute of …, 2002 - hero.epa.gov
Abstract Treatment of 1-benzyl-3-(4-methoxybenzoyl) indole-2-carboxylic acid with phosphorus pentachloride gave the corresponding acid chloride, which was treated with titanium (IV) …
Number of citations: 8 hero.epa.gov
CO Salas, FJ Reboredo, JC Estevez, RA Tapia… - Synlett, 2009 - thieme-connect.com
The preliminary results of a regiospecific synthesis of (Z)-1-(2-nitrobenzylidene) isochroman-3-ones by gold (I)-catalyzed cycloisomerization of phenylethynylacetic acids under mild …
Number of citations: 13 www.thieme-connect.com
P Ravichandiran, P Santhoshkumar… - Journal of Saudi …, 2017 - Elsevier
Synthesis of a new series of compounds belonging to the 5H-benzo[b]carbazole-6,11-dione family was accomplished employing a nucleophilic amino addition reaction followed by the …
Number of citations: 5 www.sciencedirect.com
M Fernández - Synthesis, 2009 - thieme-connect.com
Syntheses of 5H-benzo [b] carbazole-6, 11-diones and indolo [1, 2-b] isoquinoline-6, 11-diones are described. Both compounds are synthesized from 2-[3-(2-nitrophenyl)-2-oxopropyl] …
Number of citations: 7 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.